molecular formula C34H44N4O4 B12418194 Tazemetostat-d8

Tazemetostat-d8

Cat. No.: B12418194
M. Wt: 580.8 g/mol
InChI Key: NSQSAUGJQHDYNO-DCXBRANQSA-N
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Description

Contextualization of Enhancer of Zeste Homolog 2 (EZH2) within Epigenetic Regulation

Enhancer of Zeste Homolog 2 (EZH2) is a histone-lysine N-methyltransferase enzyme that functions as the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). nih.gov EZH2 plays a pivotal role in the epigenetic silencing of genes by catalyzing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3). nih.govaacrjournals.org This specific methylation mark is a key signal for transcriptional repression, leading to the compaction of chromatin and preventing gene expression. The activity of EZH2 is essential for maintaining cellular identity and proper embryonic development. nih.gov

The Polycomb Repressive Complex 2 (PRC2) is a multi-protein complex that is integral to the regulation of gene expression. researchgate.net Its primary function is to mediate gene silencing through the modification of chromatin structure. researchgate.net The core components of PRC2 include EZH2, Embryonic Ectoderm Development (EED), and Suppressor of Zeste 12 (SUZ12). researchgate.net EZH2, as the enzymatic core, is responsible for the methylation of H3K27. aacrjournals.org This trimethylation (H3K27me3) serves as a docking site for other repressive complexes, such as Polycomb Repressive Complex 1 (PRC1), which further compacts chromatin and solidifies the silenced state of target genes. researchgate.net This intricate process is crucial for the dynamic regulation of gene expression during cellular differentiation and development. researchgate.net

The aberrant activity of EZH2 is a hallmark of numerous cancers. nih.gov Overexpression or gain-of-function mutations in the EZH2 gene can lead to excessive H3K27me3, resulting in the inappropriate silencing of tumor suppressor genes. nih.govresearchgate.net This epigenetic silencing can drive uncontrolled cell proliferation and tumor growth. nih.gov Preclinical studies using various cancer models have demonstrated the oncogenic role of EZH2. For instance, in models of non-Hodgkin lymphoma and diffuse large B-cell lymphoma (DLBCL), EZH2 mutations are frequently observed and have been shown to be critical for tumor cell survival. researchgate.netresearchgate.net Similarly, in certain solid tumors like synovial sarcoma, the functional loss of a protein called SMARCB1 leads to an oncogenic dependency on EZH2 activity. nih.gov These preclinical findings have been instrumental in validating EZH2 as a therapeutic target.

Table 1: Examples of EZH2 Dysregulation in Preclinical Cancer Models

Cancer Type Preclinical Model Form of EZH2 Dysregulation Consequence
Non-Hodgkin Lymphoma Cell lines (e.g., WSU-DLCL2) Gain-of-function mutations (e.g., Y646F) Increased H3K27me3, proliferation
Synovial Sarcoma Xenograft models (e.g., Fuji, HS-SY-II) Functional loss of SMARCB1, leading to EZH2 dependency Tumor growth and survival
Malignant Rhabdoid Tumors Cell lines and xenografts SMARCB1 loss Dependency on EZH2 for proliferation

Evolution of EZH2 Inhibitors in Preclinical Drug Discovery

The discovery of EZH2's role in cancer spurred the development of small molecule inhibitors aimed at blocking its methyltransferase activity. Early preclinical research focused on identifying compounds that could selectively target EZH2. This led to the development of S-adenosyl-L-methionine (SAM)-competitive inhibitors, which bind to the same pocket as the methyl donor SAM, thereby preventing the transfer of a methyl group to H3K27. drugdiscoverynews.com The timeline of preclinical EZH2 inhibitor development has seen a progression from initial tool compounds to highly potent and selective clinical candidates. nih.gov Key milestones in this evolution include the discovery of the pyridone scaffold, which forms the basis for several advanced EZH2 inhibitors, including tazemetostat (B611178). nih.gov Preclinical studies with these inhibitors demonstrated their ability to reduce global H3K27me3 levels, reactivate silenced tumor suppressor genes, and inhibit the growth of EZH2-dependent cancer cells in vitro and in vivo. tandfonline.commdpi.com

Table 2: Key Preclinical EZH2 Inhibitors and Their Properties

Inhibitor Type Selectivity Preclinical Activity
EPZ005687 SAM-competitive High for EZH2 over EZH1 In vitro and in vivo activity in lymphoma models
GSK126 SAM-competitive High for EZH2 over EZH1 Induces apoptosis in EZH2-mutant lymphoma cells
EI1 SAM-competitive Selective for EZH2 Inhibits proliferation of EZH2-mutant lymphoma cells
Tazemetostat (EPZ-6438) SAM-competitive High for EZH2 over EZH1 Broad preclinical activity in lymphomas and solid tumors

Introduction of Tazemetostat as a Selective EZH2 Inhibitor

Tazemetostat (formerly EPZ-6438) is a first-in-class, orally bioavailable, small molecule inhibitor of EZH2. tandfonline.comnih.gov It acts as a potent and highly selective SAM-competitive inhibitor of both wild-type and mutant forms of EZH2. tandfonline.comnih.gov Preclinical studies have demonstrated that tazemetostat effectively reduces H3K27 methylation in a dose- and time-dependent manner. nih.gov This leads to the reactivation of silenced PRC2 target genes, resulting in anti-proliferative effects in various cancer models. tandfonline.comnih.gov Notably, lymphoma cell lines with EZH2 gain-of-function mutations have shown significantly greater sensitivity to tazemetostat compared to those with wild-type EZH2. aacrjournals.org In preclinical xenograft models of synovial sarcoma and malignant rhabdoid tumors, tazemetostat treatment led to significant tumor growth inhibition. researchgate.netnih.gov

Table 3: Preclinical Activity of Tazemetostat in Different Cancer Models

Cancer Model Cell Line/Xenograft EZH2 Status Tazemetostat Effect
Diffuse Large B-Cell Lymphoma WSU-DLCL2 Y646F Mutant Proliferation IC50: <0.01 µM
Diffuse Large B-Cell Lymphoma OCI-LY19 Wild-Type Proliferation IC50: >1 µM
Synovial Sarcoma Fuji Xenograft SMARCB1-deficient Dose-dependent tumor growth inhibition
Malignant Rhabdoid Tumor G401 Xenograft SMARCB1-deficient Tumor regression

Significance and Specific Research Applications of Tazemetostat-d8 (Deuterated Analog)

This compound is a deuterated analog of tazemetostat, where eight hydrogen atoms have been replaced with deuterium (B1214612), a stable isotope of hydrogen. invivochem.com The primary and most critical research application of this compound is its use as an internal standard in bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of tazemetostat in biological matrices such as plasma. researchgate.net

The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry for several reasons:

Improved Accuracy and Precision: this compound has nearly identical chemical and physical properties to tazemetostat, meaning it behaves similarly during sample preparation, extraction, and chromatographic separation. This co-elution allows for the correction of any variability in these processes, leading to more accurate and precise measurements of the non-deuterated drug. researchgate.net

Correction for Matrix Effects: Biological samples are complex matrices that can interfere with the ionization of the analyte in the mass spectrometer, a phenomenon known as the matrix effect. Because this compound is affected by the matrix in the same way as tazemetostat, its signal can be used to normalize the signal of the analyte, effectively canceling out these interferences. researchgate.net

Enhanced Reliability of Pharmacokinetic Studies: Accurate quantification of drug concentrations in plasma over time is essential for determining the pharmacokinetic profile of a drug, including its absorption, distribution, metabolism, and excretion. The use of this compound as an internal standard has been crucial in the clinical development of tazemetostat, enabling reliable pharmacokinetic assessments in patients. nih.gov

While the primary application of deuterated compounds can sometimes extend to metabolic stability studies or as metabolic tracers, the well-documented and significant research application of this compound is firmly established in the realm of bioanalytical chemistry, underpinning the robust clinical evaluation of tazemetostat. researchgate.netnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C34H44N4O4

Molecular Weight

580.8 g/mol

IUPAC Name

N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methyl-5-[4-[(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)methyl]phenyl]benzamide

InChI

InChI=1S/C34H44N4O4/c1-5-38(29-10-14-41-15-11-29)32-20-28(27-8-6-26(7-9-27)22-37-12-16-42-17-13-37)19-30(25(32)4)33(39)35-21-31-23(2)18-24(3)36-34(31)40/h6-9,18-20,29H,5,10-17,21-22H2,1-4H3,(H,35,39)(H,36,40)/i12D2,13D2,16D2,17D2

InChI Key

NSQSAUGJQHDYNO-DCXBRANQSA-N

Isomeric SMILES

[2H]C1(C(OC(C(N1CC2=CC=C(C=C2)C3=CC(=C(C(=C3)N(CC)C4CCOCC4)C)C(=O)NCC5=C(C=C(NC5=O)C)C)([2H])[2H])([2H])[2H])([2H])[2H])[2H]

Canonical SMILES

CCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C4=CC=C(C=C4)CN5CCOCC5

Origin of Product

United States

Synthetic Methodologies and Physicochemical Characterization of Tazemetostat D8

Strategies for Deuterium (B1214612) Labeling in Pharmaceutical Research

The introduction of deuterium into a drug molecule can alter its pharmacokinetic profile, primarily by affecting its metabolism. bocsci.comnih.gov This is due to the kinetic isotope effect, where the heavier deuterium atom forms a stronger bond with carbon than hydrogen, making the bond more resistant to enzymatic cleavage. musechem.com

Chemical Synthesis Routes for Tazemetostat-d8

The synthesis of this compound involves the specific incorporation of eight deuterium atoms into the morpholine (B109124) moiety of the Tazemetostat (B611178) molecule. synzeal.com While detailed, step-by-step synthetic procedures for this compound are not extensively published in peer-reviewed literature, the general synthesis of its non-labeled counterpart, Tazemetostat, provides a framework. The synthesis of Tazemetostat hydrobromide has been described starting from 2-methyl-3-nitrobenzoic acid. chemicalbook.com Key steps include bromination, esterification, nitro reduction, reductive aminations, a Suzuki coupling, saponification, and a final amide bond formation. chemicalbook.com

For this compound, a deuterated morpholine starting material would likely be incorporated during the synthesis. The chemical name for this compound is N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-5-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-4-methyl-4'-((morpholino-d8)methyl)-[1,1'-biphenyl]-3-carboxamide. synzeal.com The introduction of deuterated building blocks is a common strategy in the synthesis of labeled compounds. bocsci.com

Spectroscopic and Chromatographic Characterization of this compound

Following synthesis, it is crucial to confirm the successful incorporation of deuterium and to determine the isotopic purity and structural integrity of this compound.

Confirmation of Deuteration and Isotopic Purity

The purity of deuterated compounds is a critical parameter, and various analytical techniques are employed for its determination. rsc.org Isotopic enrichment, which is the percentage of the deuterated compound relative to its unlabeled counterpart, is a key measure of purity. rsc.orgchemicalsknowledgehub.com

High-resolution mass spectrometry (HRMS) is a primary tool for confirming deuteration. rsc.orgresearchgate.net By comparing the mass-to-charge ratio (m/z) of this compound with that of unlabeled Tazemetostat, the incorporation of the eight deuterium atoms can be verified. The molecular weight of Tazemetostat is 572.74 g/mol , while this compound has a molecular weight of approximately 580.8 g/mol . rndsystems.comsynzeal.com

Liquid chromatography coupled with mass spectrometry (LC-MS) can be used to separate the deuterated compound from any unlabeled or partially labeled species and to quantify the isotopic purity. rsc.org

Advanced Spectroscopic Techniques for Structural Elucidation (e.g., NMR, HRMS)

Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable technique for the characterization of deuterated compounds. numberanalytics.comrsc.org While ¹H NMR spectra are used to identify the location of remaining protons, ²H (deuterium) NMR can be used to directly observe the deuterium nuclei, confirming their position in the molecule. researchgate.nettcichemicals.com The absence of signals in the ¹H NMR spectrum at the positions where deuterium has been incorporated provides strong evidence of successful labeling. acs.org

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which not only confirms the molecular formula but also helps in the structural elucidation by analyzing fragmentation patterns. researchgate.netrsc.org The combination of NMR and HRMS provides a comprehensive characterization of the synthesized this compound, ensuring its structural integrity and isotopic purity. rsc.orgacs.org

Analytical Method Development and Validation Research Utilizing Tazemetostat D8

Development of Robust Bioanalytical Methods for Tazemetostat (B611178) Quantification

The development of sensitive and reliable methods for measuring tazemetostat concentrations in complex biological samples is fundamental for preclinical studies. These methods must be capable of accurately quantifying the analyte across a wide range of concentrations.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the bioanalysis of small molecules like tazemetostat due to its high sensitivity and selectivity. mdpi.com Researchers have established various LC-MS/MS methods for quantifying tazemetostat in preclinical matrices such as rat plasma and cell lysates. mdpi.comresearchgate.net

These methods typically involve a sample preparation step, such as protein precipitation with acetonitrile (B52724), to extract the drug and the internal standard from the biological matrix. nih.govdovepress.com The extract is then injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system for chromatographic separation, often using a C18 column. nih.govdovepress.com Gradient elution with a mobile phase consisting of acetonitrile and water, both containing an acid modifier like formic acid, is commonly employed to achieve efficient separation of tazemetostat from endogenous matrix components. nih.govdovepress.com

Detection is performed using a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode. researchgate.netnih.gov Quantification is achieved through multiple reaction monitoring (MRM), which involves monitoring specific precursor-to-product ion transitions for both tazemetostat and its deuterated internal standard, Tazemetostat-d8. researchgate.netnih.gov

Table 1: Example of LC-MS/MS Parameters for Tazemetostat Quantification
ParameterConditionSource
Chromatography
SystemUPLC or HPLC researchgate.netnih.gov
ColumnKinetex C18 or Acquity UPLC BEH C18 nih.govdovepress.com
Mobile Phase A0.1% Formic Acid in Water nih.govdovepress.com
Mobile Phase B0.1% Formic Acid in Acetonitrile nih.govdovepress.com
Elution ModeGradient nih.govdovepress.com
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive researchgate.netnih.gov
Tazemetostat MRMm/z 573.4 → 486.2 nih.gov
This compound MRMm/z 581.5 → 486.2 nih.gov
Tazemetostat MRM (Rat)m/z 573.12 → 135.99 dovepress.com

The use of a stable isotope-labeled internal standard (SIL-IS) is the preferred approach in quantitative LC-MS/MS bioanalysis. scispace.comkcasbio.com this compound, in which eight hydrogen atoms are replaced with deuterium (B1214612), serves as an ideal internal standard for tazemetostat quantification. aptochem.com Because its physicochemical properties are nearly identical to the unlabeled tazemetostat, it co-elutes during chromatography and exhibits similar ionization behavior in the mass spectrometer's ion source. aptochem.comnih.gov

This co-elution and similar behavior allow this compound to effectively compensate for variations that can occur during the analytical process, including:

Sample Preparation: Variability in extraction recovery between samples. researchgate.net

Instrumental Analysis: Fluctuations in injection volume and instrument response. aptochem.com

Matrix Effects: Ion suppression or enhancement caused by co-eluting components from the biological matrix. kcasbio.com

Method Validation Protocols for Preclinical Research Samples

Before a bioanalytical method can be used for sample analysis in regulated or formal preclinical studies, it must undergo rigorous validation to ensure its performance is reliable and reproducible. Validation is typically performed in accordance with guidelines from regulatory bodies. nih.gov

Validation protocols assess several key parameters. Selectivity is established by demonstrating that the method can differentiate and quantify the analyte without interference from endogenous components in the matrix. Sensitivity is defined by the lower limit of quantification (LLOQ), which is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. researchgate.net

Accuracy refers to the closeness of the measured concentration to the true value, while precision describes the degree of scatter or variability in repeated measurements. researchgate.net These are evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) in several replicates, both within a single analytical run (intra-day) and across different days (inter-day). researchgate.net Research has shown that methods for tazemetostat quantification using a SIL-IS demonstrate high accuracy and precision. nih.govnih.gov

Table 2: Representative Validation Data for Tazemetostat Bioanalytical Methods
ParameterMatrixFindingSource
Linear Range Human Plasma10–5,000 ng/mL nih.gov
Accuracy Human Plasma91.9–103.7% of nominal value nih.govnih.gov
Precision (%CV) Human Plasma<4.4% nih.govnih.gov
Accuracy Cell Lysates90.7–103.7% of nominal value mdpi.com
Precision (%CV) Cell Lysates≤11.14% mdpi.com

Matrix effect is the alteration of ionization efficiency by co-eluting substances from the sample matrix. kcasbio.com It is assessed by comparing the analyte's response in a post-extraction spiked sample to its response in a pure solution. The use of this compound is critical for correcting this phenomenon, as it is affected by the matrix in the same way as the analyte. kcasbio.com For tazemetostat, the matrix effect in human plasma was reported to range from -25.5% to -4.9%, with the variability being adequately corrected by the internal standard. nih.govnih.gov

Sample stability is evaluated to ensure that the concentration of tazemetostat does not change during sample collection, handling, storage, and processing. Stability is tested under various conditions, including:

Freeze-Thaw Stability: Assesses the impact of repeated freezing and thawing cycles. nih.gov

Bench-Top Stability: Determines stability at room temperature for the duration of sample preparation. nih.gov

Long-Term Stability: Confirms stability when stored frozen (e.g., at -80°C) for extended periods. nih.gov

Studies have confirmed that tazemetostat is stable in human plasma after three freeze-thaw cycles, for at least 24 hours at room temperature, and for at least four months when stored at -80°C. nih.govnih.gov Similar stability assessments are crucial when working with other matrices like rat plasma or cell lysates. mdpi.com

Applications in Preclinical Drug Monitoring and Pharmacodynamic Assessment

Validated bioanalytical methods utilizing this compound are indispensable for various preclinical applications. In preclinical drug monitoring, these methods are used to define the pharmacokinetic profile of tazemetostat. For instance, a UPLC-MS/MS method was developed to study the pharmacokinetics of tazemetostat in rats, allowing researchers to determine key parameters like maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the concentration-time curve (AUC). researchgate.netdovepress.com This information is vital for understanding the drug's absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov

In the realm of pharmacodynamic assessment, these assays enable the correlation of drug concentration with biological activity. A validated LC-MS/MS method was used to measure intracellular concentrations of tazemetostat in glioblastoma cell lines. mdpi.com This allowed investigators to confirm increased cellular uptake of tazemetostat in the presence of another drug (abemaciclib), providing a potential explanation for observed synergistic antitumor effects. mdpi.com Such studies are crucial for investigating drug-drug interactions and understanding the mechanisms that drive therapeutic efficacy at the cellular level.

Preclinical Pharmacological Investigations of Tazemetostat

In Vivo Preclinical Efficacy and Pharmacodynamic Studies

Assessment of Target Engagement and H3K27me3 Reduction in Animal Tissues

Tazemetostat (B611178) has demonstrated significant target engagement in preclinical models by reducing levels of histone H3 lysine (B10760008) 27 trimethylation (H3K27me3), a direct result of its inhibition of the EZH2 enzyme. In murine xenograft models, tazemetostat has been shown to inhibit tumoral growth in cancers containing EZH2 mutations like Y646 or A682G. nih.gov Treatment of diffuse large B-cell lymphoma (DLBCL) cell lines with tazemetostat leads to a dose-dependent reduction in H3K27me3. nih.gov

In vivo studies have confirmed these effects. For instance, in a mouse xenograft model with human G401 malignant rhabdoid tumors, tazemetostat treatment resulted in the inhibition of intratumoral H3K27me3. rsc.org This reduction in H3K27me3 levels was observed irrespective of the tumor's response to the treatment. nih.gov Studies in pediatric patient-derived orthotopic xenograft (PDOX) models of brain tumors, including glioblastoma, medulloblastoma, and atypical teratoid rhabdoid tumor (ATRT), also showed increased H3K27me3, which could be targeted by tazemetostat. asco.org

Pharmacodynamic assessments in human clinical trials, which mirror preclinical findings, have used skin biopsies to measure target engagement. These studies showed a dose-dependent reduction in the percentage of H3K27me3-positive cells in the skin's stratum spinosum, providing evidence of systemic target engagement. nih.govrsc.org

Table 1: Preclinical H3K27me3 Reduction and Antitumor Activity

Model Type Cancer Type Tazemetostat Effect Outcome Reference
Mouse Xenograft EZH2-mutant Lymphoma Inhibits tumor growth Dose-dependent tumor inhibition nih.gov
Mouse Xenograft Malignant Rhabdoid Tumor (G401) Inhibition of intratumoral H3K27me3 Tumor growth stasis and eradication rsc.org
Pediatric Xenografts Solid Tumors Significant reduction of H3K27me3 Antitumor activity in rhabdoid tumors nih.gov
Orthotopic PDX Pediatric Brain Tumors (GBM, ATRT) Prolonged survival Greatest effect in INI1-mutant ATRT asco.org

Preclinical Evaluation of Combination Therapies

Preclinical studies have explored the potential of tazemetostat in combination with various other therapeutic agents, often demonstrating synergistic or enhanced anti-tumor activity. nih.gov These investigations provide a rationale for combination strategies in clinical settings.

In models of multiple myeloma (MM), synergistic anti-proliferative activity was seen when tazemetostat was combined with glucocorticoid receptor agonists like dexamethasone and prednisolone. aacrjournals.org Synergy was also observed with immunomodulatory agents such as lenalidomide and pomalidomide, and with proteasome inhibitors like bortezomib and ixazomib. aacrjournals.org For diffuse large B-cell lymphoma (DLBCL), a strong synergistic relationship was found between tazemetostat and agents that inhibit the B-cell receptor pathway, including ibrutinib and inhibitors of PI3K, AKT, mTOR, and MEK1. aacrjournals.org

The combination of tazemetostat with immunotherapy has also shown promise. In preclinical models, combining tazemetostat with CAR-T cell therapy resulted in 100% survival of treated mice beyond the 40-day study period, a significant improvement over CAR-T therapy alone. medpath.com In an anti-PD-1-resistant head and neck squamous cell carcinoma (HNSCC) model, the combination of tazemetostat and an anti-PD-1 antibody suppressed tumor growth. nih.gov Furthermore, preclinical studies have indicated a synergistic effect between tazemetostat and doxorubicin, a standard chemotherapy agent. ascopubs.org

Table 2: Preclinical Combination Therapy Studies with Tazemetostat

Combination Partner Cancer Model Observed Effect Reference
Dexamethasone, Prednisolone Multiple Myeloma Synergistic anti-proliferative activity aacrjournals.org
Lenalidomide, Pomalidomide Multiple Myeloma Synergistic anti-proliferative activity aacrjournals.org
Bortezomib, Ixazomib Multiple Myeloma Synergistic anti-proliferative activity aacrjournals.org
B-cell Receptor Pathway Inhibitors (e.g., Ibrutinib) Diffuse Large B-cell Lymphoma Strong synergistic benefit aacrjournals.org
CAR-T Cell Therapy B-cell non-Hodgkin Lymphoma 100% survival in treated mice medpath.com
Anti-PD-1 Therapy Head and Neck Squamous Cell Carcinoma Suppression of tumor growth nih.gov
Doxorubicin Epithelioid Sarcoma Demonstrated synergy ascopubs.org

Specificity and Selectivity Profiling Against Other Methyltransferases and Epigenetic Targets

Tazemetostat is characterized by its high selectivity for EZH2 over other histone methyltransferases (HMTs). In vitro, tazemetostat inhibits EZH2 with an inhibition constant (Ki) of approximately 2.5 nM. nih.gov It displays a 35-fold greater potency for EZH2 compared to EZH1, the other catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). nih.govnih.gov

The high degree of selectivity extends to a broader panel of epigenetic targets. When tested against other HMTs, tazemetostat inhibits EZH2 over 4,500-fold more potently. nih.govnih.gov This specificity is crucial as it minimizes off-target effects that could arise from inhibiting other essential cellular methyltransferases. The mechanism of inhibition is competitive with S-adenosyl methionine (SAM), the cofactor required for EZH2's methyltransferase function. nih.govnih.gov This targeted action ensures that the therapeutic effects are primarily driven by the inhibition of EZH2 and the subsequent reduction in H3K27 methylation, without significantly altering other histone methylation marks. nih.gov

Table 3: Selectivity Profile of Tazemetostat

Target Selectivity Metric Value Reference
EZH2 vs. EZH1 Potency Ratio 35-fold higher for EZH2 nih.govnih.gov
EZH2 vs. Other HMTs Potency Ratio >4,500-fold higher for EZH2 nih.govnih.gov
EZH2 Inhibition Constant (Ki) 2.5 ± 0.5 nM nih.gov

Metabolic Fate and Preclinical Pharmacokinetic Research of Tazemetostat

This article details the preclinical investigation into the metabolic journey and pharmacokinetic profile of tazemetostat, a selective inhibitor of the EZH2 methyltransferase. A key tool in this research, the deuterated isotopologue Tazemetostat-d8, plays a crucial role in the precise quantification and elucidation of metabolic pathways.

Mechanisms of Resistance to Ezh2 Inhibition in Preclinical Models

Identification of Acquired Resistance Mechanisms in Cell Line Models

In vitro cell culture models have been crucial for identifying the mechanisms of acquired resistance to EZH2 inhibitors. nih.gov By exposing cancer cell lines to progressively higher concentrations of EZH2 inhibitors over time, researchers can select for and characterize resistant populations.

A primary mechanism of acquired resistance involves the development of secondary mutations within the EZH2 gene itself. These mutations often occur in the catalytic SET domain or the D1 domain, which are critical for the binding of S-adenosyl-methionine (SAM)–competitive inhibitors like tazemetostat (B611178). nih.govaacrjournals.org

Studies in diffuse large B-cell lymphoma (DLBCL) and SMARCB1-deficient sarcoma cell lines have identified several key mutations that prevent the inhibitor from binding to the EZH2 protein, thereby rendering the drug ineffective. nih.govaacrjournals.orgashpublications.org For instance, mutations such as Y661D/N, Y111L/H, and C663Y have been shown to confer resistance to inhibitors like GSK126 and tazemetostat (also known as EPZ-6438). nih.govbohrium.comaacrjournals.org Mechanistically, these mutations can directly interfere with the inhibitor's ability to dock into the SAM-binding pocket of EZH2. nih.govnih.gov

In a patient with an epithelioid sarcoma who developed resistance to tazemetostat, a heterozygous missense mutation, Y666N (corresponding to Y661 in a different EZH2 isoform), was identified in the tumor post-treatment. aacrjournals.orgaacrjournals.org Subsequent preclinical work confirmed that engineering this mutation into rhabdoid tumor cell lines rendered them resistant to tazemetostat. aacrjournals.orgaacrjournals.org These acquired mutations allow the cancer cells to maintain their enzymatic activity and high levels of histone H3 lysine (B10760008) 27 trimethylation (H3K27me3) despite the presence of the drug. bohrium.comnih.gov

EZH2 MutationLocationAssociated Cancer ModelsMechanism of ResistanceReference
Y641NSET DomainLymphomaGain-of-function mutation often present before treatment; secondary mutations can arise on this allele. bohrium.comnih.gov
Y661D/NSET DomainLymphoma, SarcomaPrevents inhibitor binding to the EZH2 catalytic site. aacrjournals.orgbohrium.comaacrjournals.org
Y111L/D/HD1 DomainLymphomaInterferes with inhibitor binding. bohrium.comaacrjournals.org
C663YSET DomainLymphomaPrevents inhibitor binding. ashpublications.org
Y726FSET DomainLymphomaConfers resistance to specific EZH2 inhibitors. ashpublications.org
Y666NSET DomainEpithelioid Sarcoma, Rhabdoid TumorsClinically identified resistance mutation; prevents inhibitor binding. aacrjournals.orgaacrjournals.org

The acquisition of EZH2 mutations leads to significant epigenetic remodeling that sustains the oncogenic state. Resistant cells with these mutations are able to maintain high global levels of the repressive H3K27me3 mark, effectively overriding the inhibitor's intended effect. nih.gov This sustained methylation activity ensures that the expression of EZH2 target genes, often tumor suppressors, remains silenced.

Molecular Pathways Implicated in Resistance Development

In addition to on-target mutations, cancer cells can develop resistance to EZH2 inhibition by activating alternative signaling pathways that bypass the need for EZH2 activity to promote survival and proliferation.

A critical bypass mechanism involves the dysregulation of the cell cycle, particularly through the Retinoblastoma 1 (RB1)/E2F transcription factor axis. aacrjournals.orgbiorxiv.org In sensitive cells, tazemetostat induces a cell cycle arrest in the G1 phase by derepressing tumor suppressors that inhibit cyclin-dependent kinases, thereby keeping RB1 active and E2F repressed. aacrjournals.orgresearchgate.net However, preclinical studies have revealed that acquired loss-of-function mutations in RB1 allow tumor cells to escape this G1 arrest and continue proliferating despite effective EZH2 inhibition. aacrjournals.orgbiorxiv.org Inactivating mutations in upstream regulators of this pathway, such as CDKN2A (which encodes p16), also confer resistance by preventing the G1 checkpoint from being enforced. aacrjournals.orgaacrjournals.org This decoupling of EZH2's role in differentiation from cell cycle control is a central theme in resistance. biorxiv.orgresearchgate.net

Activation of other potent survival pathways, such as the PI3K/AKT and MEK/ERK pathways, has also been identified as a sufficient mechanism to confer resistance to EZH2 inhibitors in DLBCL models. nih.govashpublications.orgnih.gov These pathways can promote cell survival and proliferation through various downstream effectors, effectively overriding the anti-tumor effects of EZH2 inhibition. nih.govnih.gov

Furthermore, increased expression of downstream cell cycle kinases, such as Aurora Kinase B (AURKB), has been observed in tazemetostat-resistant tumors. aacrjournals.orgbiorxiv.org Cells that have bypassed the G1 checkpoint via RB1 loss become dependent on these downstream kinases for progression through the S and G2/M phases of the cell cycle. aacrjournals.org

Bypass PathwayKey MoleculesMechanism of ActionCancer ModelReference
RB1/E2F AxisRB1, CDKN2A, E2F1Inactivating mutations allow escape from EZH2 inhibitor-induced G1 cell cycle arrest.Sarcomas, Rhabdoid Tumors aacrjournals.orgaacrjournals.orgbiorxiv.org
PI3K/AKT PathwayPI3K, AKTActivation promotes cell survival, overriding the pro-apoptotic effects of EZH2 inhibition.DLBCL nih.govashpublications.orgnih.gov
MEK/ERK PathwayMEK, ERKActivation promotes cell proliferation and survival independently of EZH2 activity.DLBCL nih.govashpublications.orgnih.gov
AURKB SignalingAURKBIncreased expression allows cells with RB1 loss to progress through the G2/M phase.Sarcomas, Rhabdoid Tumors aacrjournals.orgbiorxiv.org

The efficacy of EZH2 inhibitors can also be limited by ATP-binding cassette (ABC) transporters, which function as drug efflux pumps. The transporters ABCB1 (also known as P-glycoprotein or P-gp) and ABCG2 (also known as Breast Cancer Resistance Protein or BCRP) are known to contribute to multidrug resistance in various cancers. mdpi.comnih.gov

In vitro and in vivo preclinical studies have shown that several novel EZH2 inhibitors, including tazemetostat (EPZ-6438), are substrates for both ABCB1 and ABCG2. nih.gov These transporters can actively pump the inhibitors out of cancer cells, reducing the intracellular drug concentration and thereby limiting their therapeutic effect. nih.gov This mechanism is particularly relevant for tumors in sanctuary sites like the brain, where these transporters are highly expressed at the blood-brain barrier and restrict the penetration of EZH2 inhibitors. nih.govresearchgate.net

Strategies to Overcome Resistance in Preclinical Settings

The elucidation of these resistance mechanisms in preclinical models has paved the way for the development of strategies to overcome or circumvent them.

For resistance driven by secondary EZH2 mutations, one approach is to develop novel inhibitors that can bind to the mutated protein. An alternative strategy involves targeting other essential, non-catalytic components of the Polycomb Repressive Complex 2 (PRC2), of which EZH2 is a part. nih.gov For instance, cells resistant to tazemetostat due to the Y666N mutation remained sensitive to inhibitors of Embryonic Ectoderm Development (EED), another core PRC2 subunit. nih.gov This demonstrates that the resistant cells are still dependent on the integrity of the PRC2 complex for their survival. nih.gov Similarly, some lymphoma cell lines resistant to GSK126 and tazemetostat were found to be sensitive to the EZH2 inhibitor UNC1999 and the EED inhibitor EED226. nih.govnih.gov

To counter resistance from bypass pathway activation, rational combination therapies are being explored. For tumors that have acquired resistance through RB1 loss, targeting downstream cell cycle kinases is a promising strategy. aacrjournals.orgbiorxiv.org Preclinical studies have shown that combining tazemetostat with an AURKB inhibitor, such as barasertib, can effectively mitigate resistance and reduce tumor growth in vivo. aacrjournals.orgbiorxiv.orgresearchgate.net This combination targets both the differentiation-inducing effects of tazemetostat and the proliferation-driving machinery in resistant cells. biorxiv.org Another investigated approach is the combination of EZH2 inhibition with ATR inhibition, which represents a synthetic lethal strategy in certain contexts. biorxiv.org

Rational Design of Combination Therapies

To counteract the development of resistance, a primary strategy in preclinical research is the rational design of combination therapies. This approach aims to target parallel or downstream pathways that cancer cells may exploit to survive EZH2 inhibition.

Several preclinical studies have demonstrated the potential of combining tazemetostat with other targeted agents. One notable approach involves the dual inhibition of EZH2 and DOT1L. In preclinical models of B-cell lymphoma, the combination of tazemetostat and the DOT1L inhibitor pinometostat has been shown to overcome resistance and lead to tumor shrinkage. This is based on the finding that DOT1L is essential for the growth-inhibitory effects of tazemetostat in these models.

Another avenue of investigation is the targeting of cell cycle control pathways that become dysregulated in resistant tumors. In SMARCB1-deficient tumors, resistance to tazemetostat has been linked to acquired mutations in the RB1/E2F pathway, which decouples cell cycle progression from EZH2-dependent differentiation. Preclinical evidence suggests that combining tazemetostat with an Aurora Kinase B (AURKB) inhibitor, such as barasertib, can circumvent this resistance mechanism.

Furthermore, in the context of Mantle Cell Lymphoma (MCL) cell lines that have developed resistance to Bruton's tyrosine kinase (BTK) inhibitors, tazemetostat has shown preclinical activity both as a monotherapy and in combination with the BTK inhibitor zanubrutinib. This suggests a potential role for tazemetostat in overcoming resistance to other classes of targeted therapies.

The table below summarizes key preclinical findings for combination therapies with tazemetostat.

Cancer TypeCombination AgentRationalePreclinical ModelKey Findings
B-Cell LymphomaPinometostat (DOT1L inhibitor)Overcome resistance to tazemetostatB-cell lymphoma cell lines and mouse modelsCombination of tazemetostat and pinometostat led to tumor shrinkage in models resistant to tazemetostat alone.
SMARCB1-deficient TumorsBarasertib (AURKB inhibitor)Circumvent resistance mediated by RB1/E2F pathway alterationsSMARCB1-deficient tumor modelsCombination therapy showed potential to overcome tazemetostat resistance.
Mantle Cell Lymphoma (BTK-inhibitor resistant)Zanubrutinib (BTK inhibitor)Target alternative survival pathwaysMCL cell linesTazemetostat demonstrated anti-tumor activity alone and in combination with zanubrutinib in BTK-inhibitor resistant models.
Diffuse Large B-cell Lymphoma (DLBCL)MAK683 (EED inhibitor)Overcome resistance due to specific EZH2 mutationsDLBCL cell linesCells with acquired tazemetostat resistance mutations remained sensitive to the EED inhibitor.

Sequential Treatment Paradigms in Preclinical Models

The investigation of sequential treatment paradigms in preclinical models represents another strategy to combat resistance to EZH2 inhibition. This approach involves the timed administration of different therapeutic agents to exploit vulnerabilities created by the initial treatment or to prevent the emergence of resistant clones.

While the concept of sequential therapy is well-established in oncology, preclinical data specifically evaluating sequential tazemetostat regimens to overcome acquired resistance to tazemetostat itself are limited. The majority of preclinical research has focused on combination therapies where tazemetostat is administered concurrently with another agent.

However, some preclinical studies provide a rationale for exploring sequential approaches. For instance, in models of diffuse large B-cell lymphoma (DLBCL), cells that develop resistance to one EZH2 inhibitor, such as tazemetostat or GSK126, may retain sensitivity to other EZH2 inhibitors like UNC1999 or to inhibitors of other components of the Polycomb Repressive Complex 2 (PRC2), such as the EED inhibitor EED226. This suggests a potential sequential strategy of switching between different EZH2 or PRC2 inhibitors upon the development of resistance.

The rationale for such a switch lies in the specific molecular mechanism of resistance. If resistance is conferred by a secondary mutation in the EZH2 catalytic domain that prevents the binding of one inhibitor, another inhibitor with a different binding mode might still be effective.

Further preclinical research is warranted to systematically evaluate various sequential treatment strategies involving tazemetostat. This could include intermittent dosing schedules ("drug holidays") to reduce the selective pressure for resistance, or the sequential application of tazemetostat followed by an agent that targets the specific resistance pathways that emerge. For example, if resistance is driven by the upregulation of a particular signaling pathway, a sequential approach would involve initial treatment with tazemetostat followed by an inhibitor of that pathway.

Discovery and Validation of Preclinical Biomarkers for Ezh2 Inhibition

Identification of Pharmacodynamic Biomarkers in Preclinical Models

Pharmacodynamic (PD) biomarkers are crucial for demonstrating that a drug is engaging its intended target and eliciting a biological response. In the context of Tazemetostat (B611178), these markers confirm the inhibition of EZH2's methyltransferase activity in preclinical models.

Histone Methylation Status (e.g., H3K27me3) as a Key Readout

The primary and most direct pharmacodynamic biomarker for Tazemetostat is the level of histone H3 lysine (B10760008) 27 trimethylation (H3K27me3). EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which specifically catalyzes the methylation of H3K27. ub.edunih.gov Inhibition of EZH2 by Tazemetostat is expected to lead to a global reduction in H3K27me3 levels.

Preclinical studies have consistently demonstrated this effect across various cancer models. In synovial sarcoma xenograft models, oral administration of Tazemetostat led to a dose-dependent reduction of H3K27me3 in tumor tissues. nih.gov Similarly, in lymphoma cell lines, Tazemetostat treatment reduced H3K27 methylation with similar potency, regardless of the EZH2 mutational status. nih.gov This decrease in H3K27me3 confirms target engagement and is a reliable indicator of the biological activity of Tazemetostat. nih.govnih.gov The reduction of H3K27me3 is a direct consequence of inhibiting EZH2's enzymatic function, which in turn leads to the de-repression of PRC2 target genes. nih.govresearchgate.net

Gene Expression Signatures Associated with EZH2 Inhibition

Following the reduction in the repressive H3K27me3 mark, changes in the expression of EZH2 target genes serve as a downstream pharmacodynamic biomarker. Treatment with Tazemetostat has been shown to reverse specific gene expression patterns associated with the cancerous state in preclinical models.

In models of synovial sarcoma, Tazemetostat treatment modulated the expression of genes known to be aberrantly expressed in this cancer, including well-known PRC2 targets like cell cycle regulators. nih.govresearchgate.net In Diffuse Large B-cell Lymphoma (DLBCL) models, Tazemetostat treatment led to an increase in the expression of the B-cell maturation regulator PRDM1/BLIMP1 and gene signatures corresponding to more advanced stages of B-cell maturation. aacrjournals.orgnih.gov These changes in gene expression signatures provide evidence of the functional consequence of EZH2 inhibition beyond simple target engagement and are indicative of the drug's mechanism of action. aacrjournals.org

Research on Predictive Biomarkers for Tazemetostat Sensitivity

Predictive biomarkers are essential for identifying patient populations most likely to respond to a targeted therapy. Research has focused on identifying the specific genomic and epigenetic characteristics of tumors that confer sensitivity to Tazemetostat.

Genomic and Epigenetic Context (e.g., EZH2 mutations, SWI/SNF alterations, ARID1A, PBRM1)

The sensitivity of cancer cells to Tazemetostat is strongly influenced by their underlying genomic and epigenetic landscape. Key predictive biomarkers fall into two main categories: EZH2 mutations and alterations in the SWI/SNF chromatin remodeling complex. ub.edunih.gov

EZH2 Mutations: Gain-of-function mutations in the EZH2 gene are a strong predictor of sensitivity to Tazemetostat, particularly in lymphoma. Preclinical models of DLBCL with these mutations are significantly more sensitive to EZH2 inhibition compared to their wild-type counterparts, often showing a cytotoxic rather than cytostatic response. researchgate.netaacrjournals.orgnih.gov

SWI/SNF Complex Alterations: There is a well-established antagonistic relationship between the PRC2 and SWI/SNF complexes. ub.edu Tumors with inactivating mutations in subunits of the SWI/SNF complex often become dependent on EZH2 activity for survival, creating a synthetic lethal relationship. This makes SWI/SNF alterations powerful predictive biomarkers. ub.edunih.gov Specific examples include:

SMARCB1 (INI1) loss: Inactivation of SMARCB1 is a hallmark of malignant rhabdoid tumors, which are highly sensitive to Tazemetostat. nih.gov Functional loss of SMARCB1 in synovial sarcoma, caused by the characteristic SS18-SSX fusion protein, also confers sensitivity. nih.govresearchgate.net

SMARCA4 loss: Tumors with loss of the SWI/SNF ATPase subunit SMARCA4 have also been identified as being sensitive to EZH2 inhibition. ub.eduresearchgate.net

ARID1A mutations: Inactivating mutations in ARID1A, another SWI/SNF component, are found in various cancers, including ovarian clear cell carcinoma and gastric cancer. Preclinical data suggest that ARID1A deficiency can increase sensitivity to EZH2 inhibitors like Tazemetostat. clinicaltrials.govaacrjournals.org

PBRM1 mutations: Loss-of-function mutations in PBRM1, a SWI/SNF subunit, have been identified as a potential biomarker. Notably, a preclinical patient-derived xenograft (PDX) model of chordoma with a PBRM1 mutation showed dramatic sensitivity and high antitumor activity when treated with Tazemetostat. nih.gov

The table below summarizes key preclinical predictive biomarkers for Tazemetostat sensitivity.

Table 1. Predictive Biomarkers of Tazemetostat Sensitivity in Preclinical Models
BiomarkerAlteration TypeAssociated Cancer ModelsReference
EZH2Gain-of-Function MutationDiffuse Large B-cell Lymphoma (DLBCL) aacrjournals.orgnih.gov
SMARCB1 (INI1)Loss-of-Function / InactivationMalignant Rhabdoid Tumors, Synovial Sarcoma nih.govnih.gov
SMARCA4Loss-of-FunctionSolid Tumors ub.eduresearchgate.net
ARID1ALoss-of-Function MutationOvarian Clear Cell Carcinoma, Gastric Cancer clinicaltrials.govaacrjournals.org
PBRM1Loss-of-Function MutationChordoma nih.gov

In Vitro Biomarker Discovery Approaches (e.g., Omics technologies)

The identification of the biomarkers listed above has been facilitated by the application of various "omics" technologies in preclinical in vitro and in vivo models. xtalks.com These high-throughput methods allow for a broad and unbiased search for molecular features that correlate with drug sensitivity.

Genomics: Targeted DNA sequencing and whole-exome sequencing of cancer cell lines and patient-derived models have been instrumental in identifying mutations in EZH2 and SWI/SNF complex genes as key determinants of response. nih.govhappiestminds.com

Transcriptomics: RNA-sequencing (RNA-seq) has been used to define the gene expression signatures that are altered by Tazemetostat treatment. aacrjournals.orghappiestminds.com This approach helps to understand the downstream functional effects of EZH2 inhibition and can uncover pathways associated with sensitivity or resistance.

Epigenomics: Techniques like ChIP-sequencing for H3K27me3 have been used to map the genome-wide effects of Tazemetostat, revealing how EZH2 inhibition leads to the reactivation of specific tumor suppressor genes. happiestminds.com

Integrating data from these different omics layers (a multi-omics approach) provides a more comprehensive understanding of the molecular basis for Tazemetostat's activity and is a powerful strategy for discovering novel biomarkers. nih.govnih.gov

Methodologies for Biomarker Quantitation and Validation in Preclinical Samples

Accurate and reproducible measurement of biomarkers is critical for their validation and eventual translation to clinical use. Various methodologies are employed in preclinical studies to quantify pharmacodynamic and predictive biomarkers for Tazemetostat.

Quantification of H3K27me3:

ELISA (Enzyme-Linked Immunosorbent Assay): This method is used for the quantitative measurement of global H3K27me3 levels in histone preparations from tumor tissues, providing a robust readout of target inhibition. nih.gov

High-Content Imaging / Microscopy: Automated microscopy and image analysis platforms can be used to quantify nuclear H3K27me3 staining on a per-cell basis in cultured cells or tissue sections. nih.govresearchgate.net This provides spatial resolution and can assess cell-to-cell variability.

Analysis of Gene Expression:

Quantitative Real-Time PCR (qPCR): qPCR is a targeted approach used to measure changes in the expression of specific EZH2 target genes that have been identified as part of a pharmacodynamic gene signature. nih.gov

RNA-Sequencing (RNA-seq): This is a high-throughput method that provides a comprehensive, genome-wide view of gene expression changes following drug treatment. aacrjournals.org

Identification of Genomic Alterations:

DNA Sequencing: Next-generation sequencing (NGS) panels are used to identify mutations in genes such as EZH2, ARID1A, PBRM1, and other SWI/SNF members in preclinical models. nih.gov

Immunohistochemistry (IHC): IHC is a widely used method to assess the loss of protein expression resulting from gene inactivation, such as the loss of SMARCB1 or SMARCA4 protein in tumor sections. researchgate.net

The table below details the common methodologies for biomarker assessment.

Table 2. Methodologies for Preclinical Biomarker Quantitation
Biomarker TypeBiomarker ExampleMethodologyReference
Histone MethylationH3K27me3ELISA, High-Content Microscopy nih.govnih.gov
Gene ExpressionPRDM1, Cell Cycle GenesqPCR, RNA-sequencing nih.govaacrjournals.org
Genomic AlterationsEZH2, ARID1A mutationsNext-Generation Sequencing (NGS) nih.gov
Protein ExpressionSMARCB1, SMARCA4 lossImmunohistochemistry (IHC) researchgate.net

Advanced Research Methodologies and Future Directions

Application of Advanced Imaging Techniques in Preclinical Models

The application of advanced, non-invasive imaging techniques, such as Positron Emission Tomography (PET) and Magnetic Resonance Imaging (MRI), in preclinical Tazemetostat (B611178) research is an area with significant potential for future development. nih.govmdpi.com Molecular imaging could offer real-time, quantitative assessment of pharmacodynamic markers, therapeutic response, and resistance mechanisms. For instance, PET imaging with radiotracers targeting markers of cell proliferation (e.g., ¹⁸F-FLT) or apoptosis could visualize the cytostatic or cytotoxic effects of Tazemetostat directly within the tumor. nih.gov Functional MRI techniques, like diffusion-weighted imaging (DWI) or dynamic contrast-enhanced MRI (DCE-MRI), could assess changes in tumor cellularity and vascularity, respectively, providing earlier and more nuanced indicators of treatment efficacy than simple volume changes. nih.govacadrad.org Although the current body of published research does not extensively feature the use of these specific modalities for Tazemetostat, their potential to refine preclinical evaluation and inform clinical trial design is substantial.

Integration of Multi-Omics Data in Tazemetostat Research

A pivotal advancement in understanding the complex biological effects of Tazemetostat has been the integration of multiple layers of high-throughput molecular data, collectively known as multi-omics. This approach combines datasets from genomics, transcriptomics, proteomics, and epigenomics to construct a more holistic model of the drug's impact on cancer cells. By analyzing these diverse data types in concert, researchers can uncover novel mechanisms of action, identify biomarkers for patient stratification, and elucidate pathways that contribute to drug resistance. aacrjournals.orgscienft.comresearchgate.net

Transcriptomics and Proteomics for Pathway Delineation

Transcriptomic analysis, primarily through RNA sequencing (RNA-seq), has been instrumental in delineating the cellular pathways modulated by Tazemetostat. Studies have shown that EZH2 inhibition leads to significant upregulation of hundreds of genes, including known PRC2 target genes, thereby reversing the repressive epigenetic state. aacrjournals.org For example, in models of synovial sarcoma, Tazemetostat treatment reverses a subset of the pathogenic gene expression signature. nih.gov

Integrating transcriptomic data with proteomics, which measures the abundance of proteins, provides a more functional view of the cellular response. While mRNA levels indicate transcriptional activity, protein levels reflect the ultimate execution of gene expression. This dual analysis can confirm whether transcriptional changes translate into functional alterations and can uncover post-transcriptional regulation. For instance, studies have used RNA-seq followed by validation of protein expression changes (e.g., via Western blot) to confirm that Tazemetostat treatment leads to the upregulation of tumor suppressor genes. mdpi.com This integrated approach is crucial for accurately mapping the signaling pathways, such as the RB1/E2F axis, that are critical for the cellular response to Tazemetostat and for identifying mechanisms of resistance where these pathways are altered. aacrjournals.org

Epigenomics and Chromatin Profiling

As a direct inhibitor of the histone methyltransferase EZH2, the primary molecular effect of Tazemetostat is the alteration of the epigenome. Chromatin profiling techniques are therefore fundamental to its study. The most direct pharmacodynamic marker of Tazemetostat activity is the global reduction of histone H3 lysine (B10760008) 27 trimethylation (H3K27me3), a repressive mark catalyzed by EZH2. This has been consistently demonstrated across numerous preclinical models using techniques such as ELISA and Western blotting on histones extracted from treated cells and xenograft tumors. nih.govmdpi.com

More advanced epigenomic techniques like Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) provide a genome-wide map of H3K27me3 distribution. ChIP-seq studies have been used to show the presence of H3K27me3 at specific gene promoters, such as the PRDM1 locus in lymphoma cell lines, and to investigate how Tazemetostat treatment leads to the removal of these repressive marks, thereby allowing gene re-expression. aacrjournals.orgnih.gov These profiling methods are critical for understanding the direct epigenetic consequences of EZH2 inhibition and for linking changes in chromatin state to the observed transcriptomic and phenotypic outcomes. biorxiv.org

Systems Biology Approaches to Model EZH2 Inhibition

Systems biology utilizes the integration of multi-omics data with computational modeling to understand the behavior of complex biological systems. While comprehensive systems-level models for Tazemetostat are still emerging, the rich datasets generated from transcriptomic and epigenomic studies provide the necessary foundation for their development. The goal of such an approach would be to create a predictive model of the cellular network's response to EZH2 inhibition.

By mapping the intricate connections between genes and proteins in pathways identified through multi-omics analysis—such as the interplay between the PRC2 and SWI/SNF complexes and the RB1/E2F cell cycle pathway—researchers can begin to model the dynamic cellular response to Tazemetostat. aacrjournals.org These models could simulate the effects of the drug under different genetic backgrounds (e.g., SMARCB1-deficient vs. wild-type), predict how network perturbations lead to resistance, and identify novel combination therapies that could synergize with EZH2 inhibition. The data-science driven study of the lysine methylome as a system is an example of a systems biology approach that could provide a broader context for the effects of specific inhibitors like Tazemetostat. researchgate.net

Exploration of Novel Preclinical Disease Models for EZH2 Inhibitors

The preclinical assessment of Tazemetostat has been significantly enhanced by the use of sophisticated and clinically relevant disease models. Beyond standard immortalized cancer cell lines, research now heavily incorporates a variety of advanced models that better recapitulate human disease.

Model TypeDescriptionApplication in Tazemetostat ResearchKey Findings
Cell Line-Derived Xenografts (CDX) Human cancer cell lines are implanted subcutaneously into immunodeficient mice.Foundational models for initial in vivo efficacy testing.Demonstrated dose-dependent tumor growth inhibition in synovial sarcoma and lymphoma models. nih.govaacrjournals.org
Patient-Derived Xenografts (PDX) Tumor fragments from a patient are directly implanted into immunodeficient mice, preserving original tumor architecture and heterogeneity. nih.govmdpi.comTesting efficacy in models that more closely mimic patient tumors.Showed significant tumor growth inhibition and increased survival in multiple synovial sarcoma PDX models. nih.govresearchgate.net
Patient-Derived Orthotopic Xenografts (PDOX) Patient tumor cells are implanted into the corresponding organ in mice (e.g., brain tumors into the brain). mdpi.comnih.govEvaluating Tazemetostat in a more relevant tumor microenvironment, especially for cancers like pediatric brain tumors.Used to test Tazemetostat efficacy alone and in combination with radiation and chemotherapy in pediatric brain tumor models. nih.gov
Models of Acquired Resistance Cell lines or xenografts are chronically exposed to Tazemetostat to select for resistant populations.Investigating the molecular mechanisms that allow cancer cells to escape EZH2 inhibition.Identified acquired mutations converging on the RB1/E2F cell cycle pathway as a key resistance mechanism. aacrjournals.orgscienft.com

These advanced models are crucial for understanding drug activity in a context that more faithfully represents the complexity and heterogeneity of human cancers, providing a stronger basis for translation to clinical trials. researchgate.netnih.gov

Emerging Concepts in Epigenetic Drug Development Beyond EZH2

Research into Tazemetostat has contributed to broader, emerging concepts in epigenetic therapy that extend beyond the direct inhibition of a single enzyme. A primary focus is the development of rational combination therapies designed to overcome intrinsic and acquired resistance. mskcc.org

Functional genomic studies in resistant models have revealed that cancer cells can escape EZH2 inhibition by activating parallel pathways, particularly those controlling the cell cycle. aacrjournals.orgnih.gov This has led to the key concept of "epigenetic combination therapy," where Tazemetostat is paired with inhibitors of other cellular processes. scienft.commskcc.org For example, since resistance can be mediated by decoupling EZH2-dependent differentiation from cell cycle control via the RB1/E2F axis, combining Tazemetostat with inhibitors of cell cycle kinases (like AURKB) has been proposed as a strategy to circumvent this resistance. aacrjournals.orgnih.gov

Another emerging area is the synergy between epigenetic therapy and immunotherapy. By altering the epigenetic landscape, Tazemetostat may increase the expression of tumor antigens and MHC molecules, making cancer cells more visible to the immune system. biorxiv.org Preclinical studies are exploring how transient EZH2 inhibition can maintain T-cell stemness and improve the efficacy of adoptive T-cell therapies and checkpoint inhibitors. biorxiv.org These approaches highlight a shift from targeting the cancer cell in isolation to modulating the broader tumor microenvironment and anti-tumor immune response.

Potential for Tazemetostat-d8 in Advanced Analytical and Mechanistic Studies

This compound, a deuterated isotopologue of the EZH2 inhibitor tazemetostat, serves as a critical tool in advanced analytical methodologies, particularly in the field of pharmacokinetics. Its structural similarity to tazemetostat, with the primary difference being the substitution of eight hydrogen atoms with deuterium (B1214612), makes it an ideal internal standard for mass spectrometry-based quantification assays. This substitution imparts a distinct mass-to-charge ratio (m/z) without significantly altering its chemical and physical properties, which is fundamental for its application in sophisticated research settings.

The primary application of this compound is in liquid chromatography-tandem mass spectrometry (LC-MS/MS), a powerful analytical technique used to measure the concentration of drugs in biological matrices such as plasma. nih.govnih.gov In these studies, a known quantity of this compound is added to patient samples. During analysis, it co-elutes with the non-deuterated tazemetostat but is detected at a different m/z. This allows for precise and accurate quantification of tazemetostat by correcting for variations that can occur during sample preparation and analysis, such as extraction efficiency and matrix effects. nih.gov

The use of a stable isotope-labeled internal standard like this compound is considered an advanced methodology because it significantly enhances the reliability and robustness of pharmacokinetic data. nih.govnih.gov This high-quality data is essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of tazemetostat, which are key components of its mechanistic profile in the human body. By enabling accurate measurement of tazemetostat concentrations over time, this compound plays a pivotal role in defining the drug's pharmacokinetic profile, which is crucial for clinical studies. nih.gov

Future research directions for this compound will likely continue to capitalize on its properties as a superior internal standard. Its application can be extended to more complex mechanistic studies, such as investigating drug-drug interactions, characterizing metabolic pathways, and assessing the impact of patient-specific factors on drug disposition. Furthermore, the principles of using deuterated standards can be applied to the development of advanced analytical methods for other novel therapeutic agents.

Detailed Research Findings

Research has demonstrated the successful development and validation of an LC-MS/MS method for the quantification of tazemetostat in human plasma, which relies on this compound as an internal standard. nih.govnih.gov This method has been shown to be linear, accurate, and precise, meeting the stringent guidelines set by regulatory authorities like the Food and Drug Administration (FDA). nih.gov

Key parameters from these studies are summarized in the tables below, illustrating the specific role and characteristics of this compound in the analytical process.

Table 1: Mass Spectrometry Parameters for Tazemetostat and this compound

Compound Precursor Ion (m/z) Product Ion (m/z)
Tazemetostat 573.4 Not specified in results

This table presents the mass-to-charge ratios (m/z) of the protonated precursor ions for both tazemetostat and its deuterated internal standard, this compound, as identified in mass spectrometry scans. nih.gov

Table 2: Performance Characteristics of the LC-MS/MS Assay Using this compound

Parameter Finding
Linearity Range 10–5,000 ng/mL
Accuracy 91.9–103.7%
Imprecision <4.4%
Extraction Recovery 93.3–121.1%

Q & A

Basic Research Questions

Q. What are the key considerations for designing in vitro experiments to evaluate Tazemetostat-d8’s inhibitory effects on EZH2?

  • Methodological Answer : Prioritize selecting cell lines with confirmed EZH2 overexpression (e.g., lymphoma or solid tumor models) to establish baseline activity. Use dose-response curves to determine IC₅₀ values, ensuring reproducibility across triplicate trials. Include positive controls (e.g., wild-type Tazemetostat) and negative controls (vehicle-only treatments) to validate assay specificity. Quantify downstream biomarkers like H3K27me3 reduction via Western blot or ELISA to confirm target engagement .

Q. How should researchers validate the stability and purity of this compound in preclinical studies?

  • Methodological Answer : Employ high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) to assess isotopic purity and degradation products under varying storage conditions (e.g., temperature, pH). Cross-reference results with nuclear magnetic resonance (NMR) spectra to confirm structural integrity. Document batch-to-batch variability and adhere to ICH guidelines for analytical validation .

Q. What statistical approaches are recommended for analyzing dose-dependent efficacy data in this compound studies?

  • Methodological Answer : Use nonlinear regression models (e.g., log-dose vs. response) to calculate EC₅₀/IC₅₀ values. Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups. For survival studies, Kaplan-Meier analysis with log-rank tests is appropriate. Predefine significance thresholds (e.g., p < 0.05) and adjust for multiple comparisons using Benjamini-Hochberg correction .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacokinetic (PK) profiles of this compound across species?

  • Methodological Answer : Conduct interspecies allometric scaling to identify metabolic discrepancies (e.g., cytochrome P450 isoform differences). Validate findings using physiologically based pharmacokinetic (PBPK) modeling. Compare hepatic microsomal stability assays across species and correlate with in vivo clearance rates. Publish raw datasets with confidence intervals to enable meta-analyses .

Q. What strategies optimize combinatorial therapy design involving this compound and immune checkpoint inhibitors?

  • Methodological Answer : Use factorial experimental designs to test synergy (e.g., Chou-Talalay combination index). Prioritize immune-competent murine models to assess tumor microenvironment modulation (e.g., CD8+ T-cell infiltration via flow cytometry). Monitor adverse event profiles using longitudinal toxicity scoring and correlate with cytokine release assays .

Q. How should researchers address variability in biomarker responses (e.g., H3K27me3 suppression) in clinical trial cohorts?

  • Methodological Answer : Stratify patients by baseline H3K27me3 levels and tumor mutational status (e.g., EZH2 gain-of-function mutations). Apply mixed-effects models to account for interpatient variability. Use adaptive trial designs to dynamically adjust dosing based on early biomarker trends. Validate findings with orthogonal assays (e.g., ChIP-seq for histone modification mapping) .

Q. What methodologies best elucidate resistance mechanisms to this compound in relapsed/refractory patients?

  • Methodological Answer : Perform whole-exome sequencing on pre- and post-treatment biopsies to identify acquired mutations (e.g., EZH2 compensatory mutations). Validate functional impact via CRISPR-Cas9 knock-in models. Use RNA-seq to profile epigenetic regulator expression and chromatin accessibility assays (ATAC-seq) to map adaptive transcriptional programs .

Data Integrity & Reproducibility

Q. How can researchers ensure reproducibility of this compound studies when using heterogeneous tumor models?

  • Methodological Answer : Standardize tumor implantation protocols (e.g., cell inoculum size, passage number). Report detailed metadata, including PDX model source and passage history. Use consensus guidelines (e.g., MIAME for genomics) for data annotation. Share protocols via repositories like protocols.io to mitigate batch effects .

Q. What steps mitigate bias in preclinical efficacy assessments of this compound?

  • Methodological Answer : Implement blinded randomization of treatment groups and outcome assessments. Use automated image analysis (e.g., HALO® for immunohistochemistry) to reduce observer bias. Pre-register study hypotheses and analysis plans on platforms like OSF to deter post hoc data dredging .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.